molecular formula C18H16N2O4 B2939827 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate CAS No. 1009336-03-1

4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate

Cat. No.: B2939827
CAS No.: 1009336-03-1
M. Wt: 324.336
InChI Key: ZXFOHYGXNPCCOH-UHFFFAOYSA-N
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Description

The compound “4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate” is a chemical compound with the molecular formula C18H16N2O4 . It is a derivative of quinoxaline, a type of heterocyclic compound .

Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

  • A study conducted by Zarrouk et al. (2014) used quantum chemical calculations based on the DFT method to evaluate the inhibition efficiencies of quinoxaline compounds as corrosion inhibitors for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was explored, suggesting that certain quinoxaline derivatives could be valuable in protecting metals against corrosion (Zarrouk et al., 2014).

Volumetric and Acoustic Properties

  • Raphael et al. (2015) investigated the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. This study highlights the role of quinoxaline derivatives in altering physical properties of solutions, which may have implications for their use in various scientific and industrial applications (Raphael et al., 2015).

Synthesis and Characterization

  • Saeed et al. (2014) focused on the synthesis and characterization of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. Their work contributes to the understanding of the chemical behavior of quinoxaline derivatives, providing a basis for their potential applications in drug development and material science (Saeed et al., 2014).

Metal-Free Organic Synthesis

  • Xie et al. (2019) reported a metal-free protocol for the synthesis of various quinoxaline-3-carbonyl compounds. This eco-friendly approach to synthesizing bioactive and structural motifs highlights the versatility of quinoxaline derivatives in organic synthesis (Xie et al., 2019).

Antibacterial Activities

  • Murthy et al. (2011) synthesized and evaluated the antibacterial activities of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives. Their findings indicate that certain quinoxaline derivatives possess significant antibacterial properties, which could be explored further for medical applications (Murthy et al., 2011).

Mechanism of Action

Mode of Action

Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact interaction of this specific compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives have been reported to interfere with various biochemical pathways, depending on their specific structure and the presence of functional groups

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological effects, including antimicrobial and anticancer activities . The specific effects of this compound at the molecular and cellular levels need to be investigated further.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name

[4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-17(22)19-15-5-3-4-6-16(15)20(11)18(23)13-7-9-14(10-8-13)24-12(2)21/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFOHYGXNPCCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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